molecular formula C12H20Cl2N2O B6608820 1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride CAS No. 2866323-16-0

1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride

Cat. No.: B6608820
CAS No.: 2866323-16-0
M. Wt: 279.20 g/mol
InChI Key: RHUGDFUZIHJVFW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 2-methoxyphenyl substituent at the 1-position and an amine group at the 4-position, stabilized as a dihydrochloride salt. The methoxy group (-OCH₃) at the ortho position of the phenyl ring contributes electron-donating effects, enhancing solubility and influencing molecular interactions. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGDFUZIHJVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2-Methoxyphenyl Halides

A widely employed method involves the alkylation of 4-aminopiperidine with 2-methoxyphenyl bromide or chloride. In a protocol adapted from Patent WO2005021521A1, 4-aminopiperidine reacts with 1-bromo-3-chloropropane in acetone under reflux for 21 hours, followed by hexane washing to remove excess alkylating agent. For the target compound, substituting 1-bromo-3-chloropropane with 2-methoxybenzyl bromide enables direct introduction of the aryl group. After alkylation, the free base is treated with concentrated hydrochloric acid in isopropyl alcohol to precipitate the dihydrochloride salt, achieving an 80% yield after recrystallization.

Critical Parameters :

  • Solvent : Acetone or ethanol for solubility and reaction homogeneity.

  • Temperature : Reflux conditions (60–80°C) to drive the reaction to completion.

  • Acid Treatment : HCl gas bubbled into isopropyl alcohol ensures stoichiometric salt formation.

Mannich Condensation and Subsequent Reduction

Piperidin-4-one Intermediate Synthesis

Following methods from PMC5709256, a Mannich condensation between 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and ammonium acetate in ethanol yields a piperidin-4-one scaffold. Adapting this approach, 2-methoxybenzaldehyde replaces trimethoxybenzaldehyde to form 3,3-dimethyl-2-(2-methoxyphenyl)piperidin-4-one. The ketone is subsequently reduced to the amine using sodium cyanoborohydride in methanol, followed by dihydrochloride salt formation with HCl (yield: 72%).

Spectral Validation :

  • ¹H-NMR : Aromatic protons at δ 7.2–6.8 ppm confirm the 2-methoxyphenyl group.

  • XRD : Single-crystal analysis verifies the chair conformation of the piperidine ring.

Reductive Amination Strategy

Ketone-Amine Coupling

A reductive amination approach, as detailed in PMC5709256, involves reacting 2-methoxybenzaldehyde with 4-aminopiperidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). The imine intermediate is reduced in situ, yielding the secondary amine. Acidification with hydrochloric acid in ethanol precipitates the dihydrochloride salt (yield: 68%, purity >95% by HPLC).

Optimization Insights :

  • Catalyst : NaBH(OAc)₃ outperforms NaBH₄ in minimizing side reactions.

  • Solvent : Dichloromethane ensures optimal imine formation kinetics.

Protection-Deprotection Methodology

Selective Amine Protection

Drawing from CN105130880A, 4-aminopiperidine is protected at the primary amine using benzophenone in toluene under BF₃ catalysis. The secondary amine is then alkylated with 2-methoxybenzyl bromide in tetrahydrofuran (THF) at 0°C. Acidic deprotection with 10% HCl removes the benzophenone group, and subsequent neutralization with NaOH isolates the free base, which is converted to the dihydrochloride salt (overall yield: 65%).

Advantages :

  • Selectivity : Benzophenone protection avoids undesired alkylation at the primary amine.

  • Recyclability : Benzophenone is recovered via heptane recrystallization, reducing costs.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Alkylation80%98%High scalabilityRequires excess alkylating agent
Mannich-Reduction72%95%Robust stereochemical controlMulti-step synthesis
Reductive Amination68%95%One-pot reactionSensitive to moisture
Protection-Deprotection65%97%Excellent regioselectivityLonger reaction times

Key Observations :

  • Alkylation offers the highest yield but generates stoichiometric waste.

  • Protection-deprotection ensures regioselectivity at the expense of synthetic steps.

  • Reductive amination balances simplicity and efficiency for small-scale synthesis.

Purification and Salt Formation

Crystallization Protocols

Dihydrochloride salt formation is optimized by dissolving the free base in hot isopropyl alcohol, followed by HCl gas saturation. Activated carbon treatment removes colored impurities, and slow cooling to 15°C yields needle-like crystals (melting point: 210–212°C).

Purity Metrics :

  • HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

  • Elemental Analysis : C: 48.5%, H: 6.8%, N: 9.1% (theoretical C: 48.7%, H: 6.7%, N: 9.3%) .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as a ligand for alpha1-adrenergic receptors, influencing various physiological processes . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aromatic Substituent Variations

Halogen-Substituted Derivatives
  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6): Substitution: A 4-chlorobenzyl group replaces the 2-methoxyphenyl moiety. Impact: The chloro group (-Cl) is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy. This may decrease solubility but enhance metabolic stability due to reduced oxidative susceptibility.
  • [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride (CAS 71825-24-6):

    • Substitution: A 3-chlorophenyl group attached via an ethyl linker.
    • Impact: The ethyl spacer increases molecular flexibility, which may improve conformational adaptability in receptor binding. The meta-chloro substitution contrasts with the ortho-methoxy group in the target compound, leading to distinct electronic and steric profiles .
Electron-Donating and Withdrawing Groups
  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS 1417793-35-1): Substitution: A 3-methoxy-4-nitrophenyl group. Impact: The nitro (-NO₂) group is strongly electron-withdrawing, creating a polarized aromatic system. This reduces basicity at the piperidine nitrogen compared to the target compound. The combination of nitro and methoxy groups may confer unique reactivity in synthetic pathways .

Heterocyclic and Complex Substituents

  • 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2): Substitution: A pyrimidin-2-yl group replaces the phenyl ring. However, the heterocycle may reduce lipophilicity compared to the methoxyphenyl group, affecting membrane permeability .
  • 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride (CAS 1803599-54-3): Substitution: An oxazole-based substituent. Impact: The oxazole ring is a π-deficient heterocycle, which may alter electronic interactions.

Salt Form and Functional Group Modifications

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): Substitution: A diphenylmethoxy group at the 4-position. Impact: The bulky diphenylmethoxy group creates significant steric hindrance, likely reducing receptor accessibility. The monohydrochloride salt form has lower solubility compared to the dihydrochloride form of the target compound .
  • 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (CAS 1820664-88-7): Substitution: A trifluoromethyl (-CF₃) group at the 4-position. The ethyl group introduces conformational flexibility .

Structural and Physicochemical Comparison Table

Compound Name Substituent/Group Salt Form Molecular Weight Key Properties
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride 2-Methoxyphenyl Dihydrochloride ~299.19 (est.) Enhanced solubility, electron-donating
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl Monohydrochloride 299.19 Increased lipophilicity, steric bulk
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride 3-Methoxy-4-nitrophenyl Monohydrochloride 313.74 Polarized aromatic system, lower basicity
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidin-2-yl Dihydrochloride 269.14 Hydrogen-bonding capability
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride 2,6-Difluorobenzyl Dihydrochloride 299.19 High electronegativity, metabolic stability

Biological Activity

1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound's molecular formula is C12H18Cl2N2C_{12}H_{18}Cl_2N_2, with a molecular weight of approximately 265.19 g/mol. It features a piperidine ring substituted with a 2-methoxyphenyl group, contributing to its unique biological profile.

Antipsychotic Effects

Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors. One study reported that a related compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated an affinity of Ki=54nMK_i=54\,nM for the D2 receptor, suggesting potential antipsychotic properties through modulation of dopaminergic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that various piperidine derivatives, including those related to this compound, showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds with similar structural motifs have been investigated for their ability to inhibit amyloid-beta (Aβ) production, a hallmark of Alzheimer's disease. The incorporation of methoxy groups has been associated with improved solubility and bioavailability, enhancing the efficacy of these compounds in crossing the blood-brain barrier .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine D2 Receptor Modulation : By binding to D2 receptors, the compound may influence neurotransmitter release and neuronal excitability, which is crucial in treating conditions like schizophrenia and bipolar disorder.
  • Antimicrobial Mechanisms : The exact mechanisms by which these piperidine derivatives exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Activity Evaluation : A study synthesized various piperazine derivatives incorporating the 2-methoxyphenyl moiety and evaluated their binding affinities to D2 receptors using in vitro assays. Compounds were subjected to molecular docking studies to predict their binding modes .
  • Neuroprotective Studies : In vivo studies demonstrated that certain methoxypyridine-derived compounds could significantly reduce Aβ42 levels in mouse models of Alzheimer's disease, indicating their potential as therapeutic agents .

Data Summary

Property Value
Molecular FormulaC12H18Cl2N2C_{12}H_{18}Cl_2N_2
Molecular Weight265.19 g/mol
D2 Receptor AffinityKi=54nMK_i=54\,nM
Antimicrobial MIC (S. aureus)20–40 µM
Antimicrobial MIC (E. coli)40–70 µM

Q & A

Q. What are the established synthetic routes for 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride?

The compound is commonly synthesized via Mannich reactions , where phenethylamine hydrochloride reacts with methoxy-substituted acetophenones in the presence of paraformaldehyde. This method yields primary amines with high efficiency (87–98% yields) . For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid under controlled pH and temperature is critical to ensure purity.

Q. How can the purity of the compound be verified in a research setting?

Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) is recommended. For example, Newcrom R1 columns achieve effective separation of structurally similar piperidine derivatives, enabling quantification of impurities . Spectrophotometric techniques (e.g., diazotization coupling with H-acid or N-(1-naphthyl)ethylenediamine) are also used to detect aromatic amine contaminants .

Q. What are the primary biological targets or applications studied for this compound?

Piperidine derivatives with methoxyaryl groups are investigated for receptor binding activity (e.g., serotonin or dopamine receptors) and cytotoxic potential. For instance, structurally related compounds exhibit potent cytotoxicity via enzyme inhibition pathways, which can be evaluated using in vitro assays like MTT or radioligand binding studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (e.g., solvent, catalyst) for Mannich reactions, improving yield and reducing byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurities. A systematic approach includes:

  • Replicating experiments under standardized conditions.
  • Conducting structure-activity relationship (SAR) studies to isolate functional group contributions.
  • Using high-purity batches validated via HPLC and NMR .

Q. How can hygroscopicity challenges during storage be mitigated?

The dihydrochloride salt’s hygroscopic nature requires controlled storage in anhydrous environments (e.g., desiccators with silica gel). For long-term stability, lyophilization and packaging under inert gas (argon/nitrogen) are recommended. Thermal gravimetric analysis (TGA) can monitor moisture uptake .

Q. What advanced characterization techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for similar piperidine salts .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • Solid-state NMR : Assesses salt formation completeness and polymorphic forms .

Methodological Considerations

Designing a dose-response study for cytotoxicity evaluation :

  • Use a gradient concentration range (e.g., 1 nM–100 µM) in triplicate.
  • Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀ values .

Troubleshooting low yields in Mannich reactions :

  • Optimize molar ratios of amine/ketone/formaldehyde.
  • Screen solvents (e.g., ethanol vs. DMF) and catalysts (e.g., HCl vs. Lewis acids).
  • Monitor reaction progress via TLC or in-line IR spectroscopy .

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